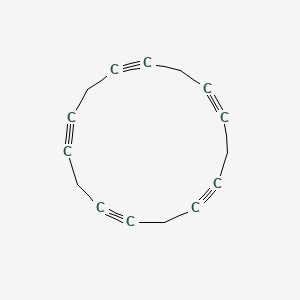
Cyclopentadeca-1,4,7,10,13-pentayne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentadeca-1,4,7,10,13-pentayne is an organic compound with the molecular formula C15H10 It is a polyacetylene, characterized by the presence of multiple triple bonds within a cyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentadeca-1,4,7,10,13-pentayne typically involves the use of alkyne metathesis or coupling reactions. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentadeca-1,4,7,10,13-pentayne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be employed.
Substitution: Halogens, acids, or bases can be used depending on the desired substitution.
Major Products: The major products formed from these reactions include various substituted derivatives, alkenes, alkanes, and oxygenated compounds.
Applications De Recherche Scientifique
Cyclopentadeca-1,4,7,10,13-pentayne has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment due to its ability to interact with biological macromolecules.
Industry: this compound is used in the development of advanced materials, including conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism by which Cyclopentadeca-1,4,7,10,13-pentayne exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple triple bonds allow it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Cyclopentadeca-1,4,7,10,13-pentaene: Similar in structure but contains double bonds instead of triple bonds.
Cyclopentadeca-1,4,7,10,13-pentadiene: Contains fewer triple bonds and more double bonds.
Cyclopentadeca-1,4,7,10,13-pentane: Fully saturated version with single bonds only.
Uniqueness: Cyclopentadeca-1,4,7,10,13-pentayne is unique due to its high degree of unsaturation and the presence of multiple triple bonds within a cyclic structure. This gives it distinct chemical reactivity and potential for diverse applications compared to its saturated or less unsaturated counterparts.
Propriétés
Numéro CAS |
95339-41-6 |
|---|---|
Formule moléculaire |
C15H10 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
cyclopentadeca-1,4,7,10,13-pentayne |
InChI |
InChI=1S/C15H10/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1,6-7,12-13H2 |
Clé InChI |
RAAHRJCPKDQHQQ-UHFFFAOYSA-N |
SMILES canonique |
C1C#CCC#CCC#CCC#CCC#C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexakis[(trifluoromethyl)selanyl]ethane](/img/structure/B14360936.png)

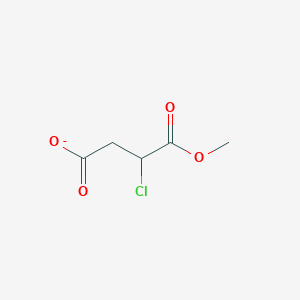
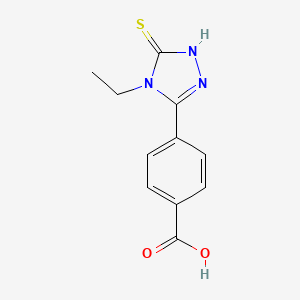
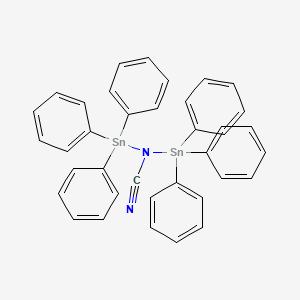
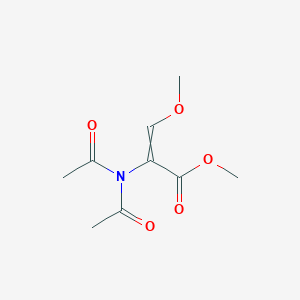
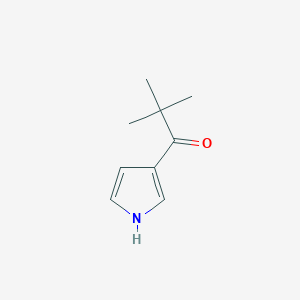
![Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-](/img/structure/B14360976.png)
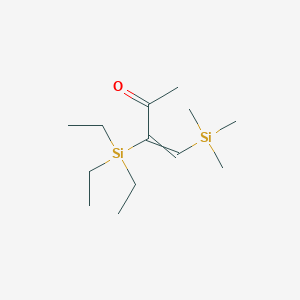
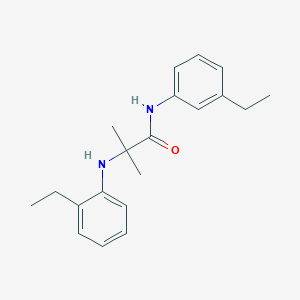
![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)
![N~1~-(2-Bromoethyl)-N~2~-[3-(tripropoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14361015.png)
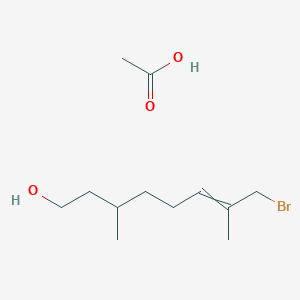
![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol](/img/structure/B14361020.png)
